
Hydroquinidine
Descripción general
Descripción
Hydroquinidine is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . This compound is primarily used in the maintenance of a normal sinus rhythm and the treatment and prevention of abnormal heart rhythms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroquinidine can be synthesized from quinidine through a reduction process. The reduction of quinidine involves the use of hydrogen gas in the presence of a palladium catalyst. This process adds two hydrogen atoms to the quinidine molecule, converting it into this compound .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of quinidine from cinchona bark, followed by its reduction to this compound. The extraction process involves the use of solvents such as ethanol or methanol to isolate quinidine from the bark. The isolated quinidine is then subjected to hydrogenation in the presence of a palladium catalyst to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: As mentioned earlier, this compound is produced through the reduction of quinidine.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium catalyst are used for the reduction of quinidine to this compound.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound itself is the product of the reduction of quinidine.
Substitution: Substituted derivatives of this compound depending on the reagents used.
Aplicaciones Científicas De Investigación
Management of Brugada Syndrome
Hydroquinidine is recognized for its efficacy in treating Brugada syndrome (BrS), a genetic condition that can lead to life-threatening arrhythmias. Several studies have demonstrated HQ's ability to prevent ventricular tachycardia (VT) and ventricular fibrillation (VF) in patients with BrS.
- Efficacy : In a study involving 35 patients with asymptomatic BrS, this compound effectively prevented VT/VF inducibility in 76% of cases undergoing electrophysiologic-guided therapy . This suggests that HQ may serve as an alternative to implantable cardioverter-defibrillators (ICDs) for certain patients .
- Long-term Outcomes : A prospective multicenter randomized study showed that while HQ increased the QT interval, it did not lead to significant arrhythmic events during a 36-month follow-up period . However, gastrointestinal side effects were common, leading to discontinuation in some patients.
Study | Patient Cohort | Efficacy Rate | Side Effects |
---|---|---|---|
Giustetto et al. (2011) | 35 patients | 76% prevented VT/VF | Syncope in 2 patients |
Bouzeman et al. (2017) | 50 patients | No significant arrhythmic events | High incidence of gastrointestinal issues |
Antiarrhythmic Properties
HQ acts as an ion channel blocker, primarily affecting potassium channels. This mechanism is crucial for its antiarrhythmic properties, as it prolongs the action potential duration and stabilizes cardiac membranes . Its use is particularly noted in cases of electrical storms where rapid arrhythmias occur.
Anticancer Activity
Recent research has highlighted this compound's potential as an anticancer agent, particularly against breast and ovarian cancers.
- Mechanism of Action : HQ's anticarcinogenic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). Proteomic analyses revealed that HQ alters the expression of key proteins involved in cell cycle regulation and apoptosis pathways .
- Case Study Insights : In laboratory studies, HQ treatment resulted in significant reductions in cell viability and migration capabilities of cancer cells, suggesting its potential role in combination therapies for aggressive cancers .
Cancer Type | Cell Line | Mechanism of Action | Key Findings |
---|---|---|---|
Breast | MCF-7 | Induces apoptosis | Significant decrease in cell viability |
Ovarian | SKOV-3 | Inhibits proliferation | Reduced migration and altered protein expression |
Mecanismo De Acción
Hydroquinidine primarily works by blocking the fast inward sodium current (INa) in cardiac cells. This action prolongs the action potential duration and the QT interval, which helps to maintain a normal sinus rhythm and prevent abnormal heart rhythms . This compound also impairs the activity of voltage-gated potassium and sodium channels, contributing to its antiarrhythmic effects .
Comparación Con Compuestos Similares
Quinidine: A diastereomer of hydroquinidine, used as an antiarrhythmic agent.
Quinine: An alkaloid derived from cinchona bark, used primarily for the treatment of malaria.
Dextromethorphan: A compound used in combination with quinidine for the treatment of pseudobulbar affect.
Comparison: this compound is unique in its specific configuration and its additional hydrogen atoms compared to quinidine. This slight structural difference results in distinct pharmacological properties, making this compound a valuable alternative in certain clinical scenarios .
Actividad Biológica
Hydroquinidine (HQ), a natural alkaloid derived from the cinchona tree, is primarily recognized for its role as an antiarrhythmic agent. Its biological activity extends beyond cardiac applications, showcasing significant anticarcinogenic properties. This article delves into the diverse biological activities of this compound, supported by various studies and case analyses.
This compound operates mainly as an ion channel blocker , affecting several ion channels, particularly potassium channels. This action leads to alterations in ion gradients and membrane potentials, which are crucial for cellular functions. The compound has been shown to prolong the QT interval in patients with Short QT Syndrome (SQTS) and prevent life-threatening arrhythmias associated with Brugada Syndrome (BrS) .
Anticarcinogenic Activity
Recent studies have highlighted this compound's potential as an antineoplastic agent . Research indicates that HQ inhibits the growth of cancer cells, particularly in breast and ovarian cancers. In vitro studies using MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines demonstrated that HQ significantly reduced cell survival, clonogenicity, migration, and tumorigenicity while promoting apoptosis .
Key Findings:
- Cell Cycle Arrest : HQ treatment led to the suppression of several cell cycle-related proteins, indicating a halt in cancer cell proliferation.
- Proteomic Changes : Proteomic analyses revealed downregulation of genes associated with cell division and upregulation of those promoting apoptosis .
- Inhibition of Migration : HQ exhibited a notable anti-migratory effect on A549 lung cancer cells, further supporting its role in cancer therapy .
1. Short QT Syndrome (SQTS)
This compound has been effectively utilized in treating SQTS. A study involving 17 SQTS patients showed that long-term HQ therapy resulted in a significant reduction in life-threatening arrhythmic events (LAE) from 40% to 0% during treatment .
Parameter | Before HQ Treatment | After HQ Treatment |
---|---|---|
Rate of LAE | 40% | 0% |
Number of LAE per Patient | 0.73 | 0 |
2. Brugada Syndrome (BrS)
In patients with BrS, this compound therapy prevented ventricular tachycardia (VT) or ventricular fibrillation (VF) inducibility in 76% of cases. It also proved effective in preventing VT/VF recurrence in patients with implantable cardioverter-defibrillators (ICDs) .
Safety Profile
While this compound is effective, its use is accompanied by side effects primarily related to gastrointestinal issues. In a cohort study, about 34% of patients experienced side effects leading to discontinuation in some cases . However, when tolerated, HQ demonstrated a favorable safety profile.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate Hydroquinidine’s antiarrhythmic mechanisms, and how are they optimized for reproducibility?
this compound’s activity on potassium channels (e.g., TREK-1/TREK-2) is typically studied using patch-clamp electrophysiology in transfected cell lines (EC50: 13.7 μM and 5.9 μM, respectively) . In vivo models often employ ECG monitoring in rodents to assess QT interval prolongation, with dosage adjustments based on plasma concentration monitoring (e.g., 8–12 mg/kg/day in humans) . To ensure reproducibility, follow NIH guidelines for preclinical studies, including detailed reporting of animal strain, dosing protocols, and statistical power calculations .
Q. Which pharmacokinetic parameters are critical for designing this compound studies, and how are they quantified?
Key parameters include plasma half-life (6–8 hours in humans), protein binding (>85%), and bioavailability (60–70% orally). Quantification methods involve high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for plasma concentration measurements . Researchers should validate assays using spiked control samples and report coefficients of variation (<10%) to meet journal standards for experimental rigor .
Q. How do researchers differentiate this compound’s effects from its parent compound, Quinidine, in electrophysiological studies?
this compound exhibits higher specificity for delayed rectifier potassium channels (IKs) compared to Quinidine. Experimental designs should include parallel assays with both compounds at equimolar concentrations, using isolated cardiomyocytes or Langendorff-perfused hearts. Statistical analysis of action potential duration (APD90) and effective refractory periods (ERP) can isolate differential effects .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy in Brugada syndrome be resolved methodologically?
Discrepancies in clinical outcomes (e.g., 50–70% arrhythmia suppression rates) may stem from patient heterogeneity or dosing variability . To address this, researchers should:
- Conduct subgroup analyses based on genetic markers (e.g., SCN5A mutations).
- Use adaptive clinical trial designs with therapeutic drug monitoring (TDM) to maintain plasma levels within 1.5–3.0 μg/mL .
- Perform meta-analyses of pooled data from studies like NCT00927732 and Hermida et al. (2004) .
Q. What strategies optimize this compound’s experimental protocols for in vitro-to-in vivo translation?
- Dose-Response Calibration: Use Hill equation modeling to correlate in vitro EC50 values (e.g., 5.9 μM for TREK-2) with effective plasma concentrations in vivo .
- Species-Specific Metabolism: Account for cytochrome P450 (CYP2D6) polymorphisms in humanized mouse models to predict metabolic clearance .
- Data Transparency: Publish raw electrophysiological traces and pharmacokinetic datasets in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address variability in this compound’s arrhythmogenic risk across preclinical studies?
Variability often arises from differences in experimental conditions (e.g., pacing rates, electrolyte concentrations). Mitigation strategies include:
- Standardizing protocols using guidelines from the Journal of the American College of Cardiology (e.g., fixed pacing at 1 Hz, 37°C bath temperature) .
- Incorporating positive controls (e.g., Dofetilide for QT prolongation) to validate assay sensitivity .
- Applying mixed-effects statistical models to account for inter-lab variability .
Q. Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in small cohorts?
For underpowered studies (n < 20), use non-parametric tests (e.g., Wilcoxon signed-rank) to compare pre- and post-treatment QTc intervals. Bayesian hierarchical models can pool data from multiple small trials, incorporating prior distributions from historical controls . Always report 95% confidence intervals and effect sizes to contextualize clinical significance .
Q. How can researchers ensure compliance with ethical and reproducibility standards in this compound trials?
- Ethical Compliance: Follow IRB protocols for human studies, including informed consent for genetic testing in Brugada syndrome cohorts .
- Reproducibility: Adhere to the NIH’s preclinical checklist, detailing animal welfare compliance, randomization methods, and blinding protocols .
- Data Sharing: Deposit datasets in repositories like Dryad or Zenodo, citing accession numbers in publications .
Q. Tables for Reference
Parameter | This compound | Quinidine | Source |
---|---|---|---|
Plasma Half-Life (hrs) | 6–8 | 6–8 | |
Protein Binding (%) | >85 | 80–90 | |
TREK-1 EC50 (μM) | 13.7 | N/A |
Propiedades
Número CAS |
1435-55-8 |
---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |
Clave InChI |
LJOQGZACKSYWCH-NBGVHYBESA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
SMILES isomérico |
CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
SMILES canónico |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Apariencia |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
1435-55-8 522-66-7 |
Descripción física |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant |
Números CAS relacionados |
1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |
Sinónimos |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.